1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
Description
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group, a propoxymethyl group, and a sulfonyl chloride group
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-14(13-7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOGEXGPLFEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)iodonium triflate.
Attachment of the Propoxymethyl Group: The propoxymethyl group can be attached through nucleophilic substitution reactions, often using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Oxidation and Reduction: The difluoroethyl group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Halogenated Pyrazoles: Resulting from electrophilic halogenation.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfonamide moieties.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride largely depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by forming covalent bonds with active site residues through its sulfonyl chloride group.
Receptor Binding: It may also interact with receptors, modulating their activity through non-covalent interactions.
Chemical Reactivity: The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations that can alter biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole : Similar structure but lacks the sulfonyl chloride group.
- 2,2-Difluoroethylated Nucleophiles : Compounds with similar difluoroethyl groups but different core structures.
Uniqueness
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its difluoroethyl, propoxymethyl, and sulfonyl chloride groups. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
